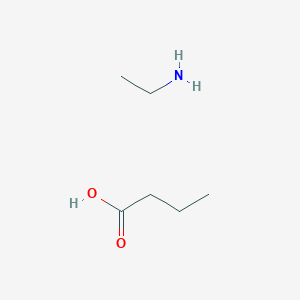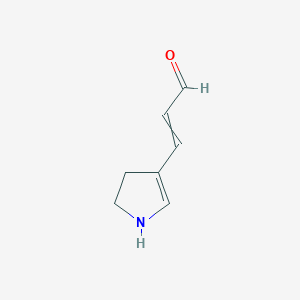
1-(3-Bromopropyl)-2-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-phenyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This specific compound features a bromopropyl group attached to the nitrogen atom of the indole ring, and a phenyl group attached to the second carbon of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 1-(3-Bromopropyl)-2-phenyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and 3-bromopropyl bromide as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The indole undergoes nucleophilic substitution with 3-bromopropyl bromide, resulting in the formation of this compound.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
化学反応の分析
1-(3-Bromopropyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amine group, while oxidation can produce an indole derivative with a carbonyl group.
科学的研究の応用
1-(3-Bromopropyl)-2-phenyl-1H-indole has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromopropyl group allows the compound to act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The indole ring structure also enables the compound to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.
類似化合物との比較
1-(3-Bromopropyl)-2-phenyl-1H-indole can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-phenyl-1H-indole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(3-Iodopropyl)-2-phenyl-1H-indole: Contains an iodine atom, which can result in different pharmacokinetic properties and potency.
1-(3-Bromopropyl)-2-methyl-1H-indole: Features a methyl group instead of a phenyl group, affecting its chemical and biological properties.
特性
CAS番号 |
917947-46-7 |
|---|---|
分子式 |
C17H16BrN |
分子量 |
314.2 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-phenylindole |
InChI |
InChI=1S/C17H16BrN/c18-11-6-12-19-16-10-5-4-9-15(16)13-17(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 |
InChIキー |
KAOCYAHFFZJXGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)





![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)


![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)

